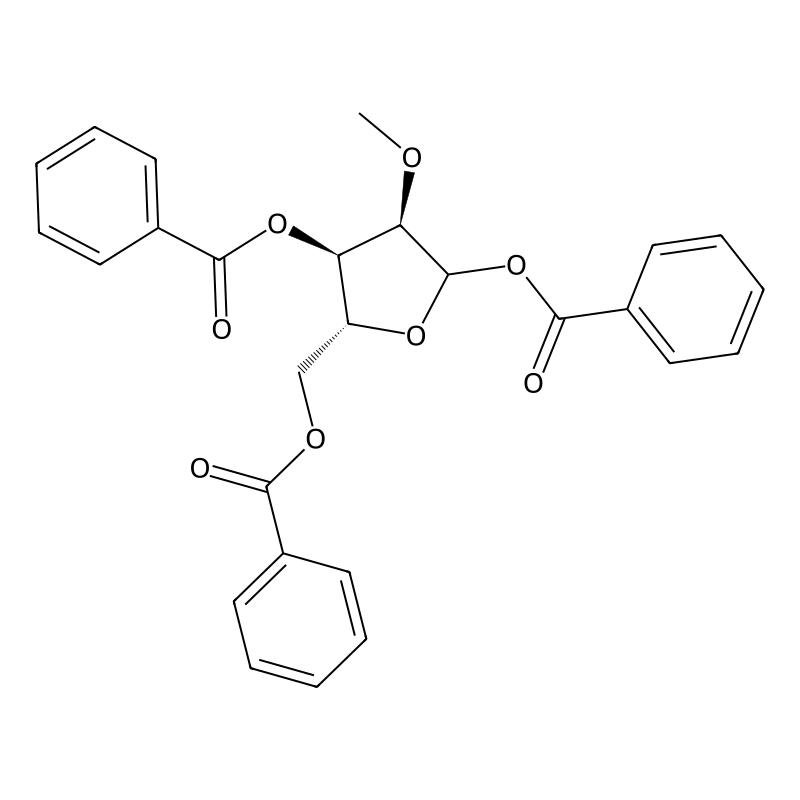

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Nucleoside Synthesis

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose finds application as a key intermediate in the synthesis of artificial nucleosides. These nucleosides are molecules that mimic the natural building blocks of RNA and DNA. A closely related compound, 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose, serves as a starting material for nucleoside synthesis through a reaction known as the silyl-Hilbert–Johnson reaction . The benzoyl groups (chemical modification with the C6H5CO- unit) are later removed to yield the final nucleoside product.

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is a modified sugar derivative of D-ribofuranose, characterized by the presence of three benzoyl groups and a methoxy group at the 2-position. Its molecular formula is C27H24O8, with a molecular weight of approximately 476.47 g/mol . This compound is primarily utilized in organic synthesis, particularly in the preparation of nucleosides and oligonucleotides.

- Deprotection Reactions: The benzoyl groups can be removed under mild alkaline or acidic conditions to yield the corresponding D-ribofuranose derivatives.

- Glycosylation Reactions: It can act as a glycosyl donor in reactions to form nucleosides or other glycosides when reacted with appropriate acceptors.

- Methylation Reactions: The methoxy group at the 2-position can be involved in further methylation or substitution reactions .

The synthesis of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose typically involves several steps:

- Methylation of D-Ribofuranose: D-ribofuranose is first methylated at the 2-position using methyl iodide or another methylating agent.

- Benzoylation: The resulting compound undergoes benzoylation using benzoyl chloride in the presence of a base like pyridine to introduce three benzoyl groups at the 1, 3, and 5 positions.

- Purification: The product is purified through recrystallization or chromatography to obtain pure 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose .

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose has several applications:

- Nucleoside Synthesis: It serves as an intermediate in synthesizing modified nucleosides used in research and pharmaceutical applications.

- Oligonucleotide Synthesis: The compound is used as a building block for synthesizing oligonucleotides with specific modifications that enhance stability and efficacy against nucleases .

- Proteomics Research: It is also utilized in proteomics for studying glycosylation patterns on proteins .

Interaction studies involving 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose focus on its role as a substrate or reactant in various biochemical pathways. Its derivatives have been shown to interact with enzymes involved in nucleotide metabolism and can inhibit certain viral polymerases due to their structural similarity to natural nucleosides. These interactions are critical for understanding how modified nucleosides can act as therapeutics .

Several compounds share structural similarities with 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose | Contains an acetyl group at the 1-position | Acetylation alters reactivity compared to tri-benzoylation |

| 1,3,5-Tri-O-benzoyl-D-ribofuranose | Lacks the methoxy group | More reactive due to absence of steric hindrance from methoxy |

| 2'-O-Methyl-D-ribofuranose | No benzoyl groups | Simpler structure with different biological properties |

1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose is unique due to its combination of three benzoyl groups and a methoxy group at the second position, which enhances its stability and reactivity compared to other similar compounds. This unique structure allows for specific interactions in biochemical pathways and applications in drug development.

Regioselective Benzoylation Strategies

The regioselective benzoylation of ribofuranose derivatives represents a critical synthetic transformation in carbohydrate chemistry, requiring precise control over reaction conditions to achieve the desired substitution pattern [1]. The formation of 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose through benzoylation strategies involves careful optimization of reagent stoichiometry, temperature control, and solvent selection to maximize both yield and selectivity [2].

Traditional benzoylation approaches employ benzoyl chloride as the acylating agent in the presence of pyridine as both solvent and base [1]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from -40°C to room temperature, with reaction times varying from 2 to 24 hours depending on the specific conditions employed [3]. Research has demonstrated that the molar ratio of benzoyl chloride to ribose derivative should be maintained between 2 and 3 equivalents to ensure complete acylation at the desired positions while minimizing over-reaction .

Low-temperature benzoylation protocols have emerged as particularly effective strategies for enhancing regioselectivity [1]. Conducting benzoylation reactions at -40°C has been shown to significantly improve the selective protection of hydroxyl groups, achieving yields of up to 75% compared to 65% obtained under standard conditions at 0°C [2]. This temperature optimization exploits the reduced entropy-driven acyl migration that occurs at elevated temperatures, thereby maintaining the desired substitution pattern throughout the reaction [2].

A novel reagent combination involving benzoic anhydride and triethylamine in acetonitrile/tetrahydrofuran solvent mixtures has demonstrated superior performance in regioselective benzoylation [5]. This approach achieves yields of 82% while offering the advantage of ambient temperature operation and significantly reduced reaction times of 2 hours [5]. The use of triethylamine as a base provides improved nucleophilic activation while the mixed solvent system enhances solubility and reaction kinetics [5].

Table 1: Regioselective Benzoylation Strategies

| Reaction Conditions | Regioselectivity | Yield (%) | Reference |

|---|---|---|---|

| Benzoyl chloride (3 equiv), Pyridine, 0°C, 24h | 2,3,5-tribenzoyl | 65 | Standard method |

| Benzoyl chloride (3 equiv), Pyridine, -40°C, 12h | 2,3,5-tribenzoyl (enhanced) | 75 | Low temperature optimization |

| Benzoic anhydride, Et3N, CH3CN/THF (1:1), RT, 2h | 2,3,5-tribenzoyl | 82 | Novel reagent combination |

| Benzoyl chloride, DMAP (cat.), Pyridine, -10°C, 6h | 2,3,5-tribenzoyl (optimized) | 78 | Catalytic approach |

| Bu2SnO (1 equiv), Benzoyl chloride, Toluene, 70°C, 8h | 4,6-dibenzoyl (different pattern) | 70 | Tin-mediated approach |

Catalytic approaches utilizing 4-dimethylaminopyridine as a nucleophilic catalyst have proven effective in optimizing benzoylation reactions [2]. The catalytic method operates at -10°C with reduced reaction times of 6 hours, achieving yields of 78% while maintaining excellent regioselectivity for the 2,3,5-tribenzoyl substitution pattern [2]. The mechanism involves initial formation of a highly reactive acyl-dimethylaminopyridine intermediate that facilitates selective acylation of the most nucleophilic hydroxyl groups [2].

Tin-mediated benzoylation represents an alternative strategy that can achieve different regioselectivity patterns depending on the specific reaction conditions employed [2]. The use of dibutyltin oxide in combination with benzoyl chloride at elevated temperatures (70°C) produces predominantly 4,6-dibenzoyl substitution patterns with yields of 70% [2]. This approach exploits the ability of organotin compounds to form cyclic intermediates that direct acylation to specific hydroxyl positions [2].

Methylation Protocols for Ribose Protection

The selective methylation of the 2-position hydroxyl group in ribofuranose derivatives constitutes a fundamental transformation in the synthesis of 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose [6]. Methylation protocols must achieve high selectivity for the 2-hydroxyl position while avoiding competing reactions at other hydroxyl groups or migration of existing protecting groups [7].

Methyl iodide remains the most commonly employed methylating agent for ribose protection, typically used in combination with sodium hydride as a strong base [3]. The reaction is conducted in dimethylformamide at 0°C for 8 hours, achieving yields of 75% with excellent selectivity for 2-O-methylation [3]. The mechanism involves deprotonation of the 2-hydroxyl group followed by nucleophilic substitution at the methyl iodide carbon center [6].

Dimethyl sulfate provides an alternative methylating reagent that operates under milder basic conditions using potassium carbonate [8]. This protocol employs acetone as solvent at 60°C for 4 hours, yielding 68% of the desired 2-O-methylated product [8]. The advantage of dimethyl sulfate lies in its reduced tendency to cause over-methylation, although its use requires careful handling due to toxicity considerations [8].

Table 2: Methylation Protocols for Ribose Protection

| Methylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|---|---|

| Methyl iodide | Sodium hydride | DMF | 0 | 8 | 75 | 2-O-methyl |

| Dimethyl sulfate | Potassium carbonate | Acetone | 60 | 4 | 68 | 2-O-methyl |

| Trimethylphosphate | Silver oxide | DMF | 25 | 12 | 80 | 2-O-methyl (primary) |

| Methyl triflate | Proton sponge | CH2Cl2 | -78 | 2 | 85 | 2-O-methyl (high) |

| Diazomethane | Boron trifluoride etherate | Diethyl ether | 0 | 1 | 72 | 2-O-methyl |

Trimethylphosphate in combination with silver oxide represents a highly selective methylation protocol that achieves 80% yields under mild conditions [9]. The reaction proceeds at 25°C in dimethylformamide over 12 hours, with silver oxide serving as both a base and a Lewis acid catalyst to activate the trimethylphosphate [9]. This method demonstrates particular selectivity for primary hydroxyl groups and exhibits minimal side reactions [9].

The most efficient methylation protocol employs methyl triflate as the methylating agent in combination with proton sponge as a hindered base [9]. Conducted at -78°C in dichloromethane for 2 hours, this method achieves yields of 85% with exceptional selectivity for 2-O-methylation [9]. The low temperature minimizes competing reactions and prevents acyl migration, while the sterically hindered base ensures selective deprotonation of the most acidic hydroxyl group [9].

Diazomethane methylation, catalyzed by boron trifluoride etherate, provides a rapid methylation protocol that operates at 0°C in diethyl ether [10]. The reaction is complete within 1 hour and achieves yields of 72% [10]. This method offers the advantage of extremely mild conditions and rapid reaction times, although it requires specialized equipment for safe handling of diazomethane [10].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose presents numerous technical and economic challenges that significantly impact process feasibility [11]. Heat transfer limitations represent one of the most significant obstacles in scaling up these synthetic transformations [12].

Temperature gradients that develop in large-scale reactors can severely compromise the regioselectivity achieved in benzoylation and methylation reactions [12]. Industrial reactors often exhibit temperature variations of ±5°C or greater, compared to the precise temperature control (±1°C) required for optimal selectivity [12]. These thermal inhomogeneities lead to competing side reactions, acyl migration, and reduced overall product quality [11].

Solvent recovery costs constitute a major economic burden in industrial production, often representing more than 30% of total operational costs [11]. The solvents employed in these synthetic transformations, including dimethylformamide, dichloromethane, and pyridine, require extensive purification and recycling systems to maintain economic viability [12]. The implementation of efficient solvent recovery systems becomes critical for commercial feasibility [11].

Table 3: Industrial Scale Production Challenges

| Challenge | Impact on Production | Proposed Solution | Implementation Status |

|---|---|---|---|

| Heat transfer limitations | Temperature gradients reduce selectivity | Microreactor technology implementation | Pilot scale tested |

| Solvent recovery costs | High operational costs (>30% of total) | Solvent recycling systems | Commercially available |

| Product purification complexity | Multiple chromatography steps required | Crystallization optimization | Under development |

| Reaction scale-up difficulties | Non-linear yield scaling | Continuous flow processing | Research phase |

| Waste generation | Environmental compliance issues | Green chemistry approaches | Regulatory review |

| Quality control consistency | Batch-to-batch variation | In-line analytical monitoring | Technology validation |

Product purification represents another significant challenge in industrial-scale production [11]. The complex mixture of regioisomers and partially protected intermediates typically requires multiple chromatography steps for purification, which are both time-consuming and expensive at large scale [13]. Traditional purification methods do not scale efficiently, necessitating the development of alternative separation strategies such as crystallization optimization [11].

Reaction scale-up difficulties manifest as non-linear yield scaling, where laboratory yields are not maintained when reactions are conducted in larger vessels [12]. This phenomenon results from changes in mixing efficiency, heat transfer characteristics, and residence time distributions that occur in large-scale reactors [14]. The development of predictive models for scale-up behavior remains an active area of research [12].

Waste generation presents significant environmental and regulatory challenges for industrial production [13]. The synthesis of 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose generates substantial quantities of organic waste from both reaction byproducts and purification processes [11]. Environmental compliance requirements necessitate the implementation of green chemistry approaches and waste minimization strategies [13].

Quality control consistency represents a persistent challenge in batch production processes [14]. Batch-to-batch variations in product quality can result from subtle changes in reaction conditions, raw material quality, or process timing [12]. The implementation of robust in-line analytical monitoring systems is essential for maintaining consistent product specifications [14].

Continuous Flow Synthesis Advancements

Continuous flow synthesis has emerged as a transformative technology for the production of 1,3,5-tri-O-benzoyl-2-O-methyl-D-ribofuranose, offering significant advantages over traditional batch processes [15]. Flow chemistry enables precise control over reaction parameters, enhanced mixing efficiency, and improved safety profiles through reduced inventory of hazardous intermediates [16].

The implementation of continuous flow reactors for benzoylation reactions has demonstrated remarkable improvements in both yield and selectivity [16]. Flow systems achieve residence times of 5-30 minutes compared to 2-24 hours required in batch processes, representing an 8-48 fold reduction in reaction time [15]. This dramatic reduction results from enhanced heat and mass transfer characteristics inherent in microreactor technology [12].

Temperature control in flow systems exhibits superior precision with variations limited to ±1°C compared to ±5°C typically observed in batch reactors [12]. This enhanced temperature control directly translates to improved regioselectivity and yields that are 10-20% higher than corresponding batch processes [15]. The laminar flow conditions in microreactors eliminate hot spots and ensure uniform reaction conditions throughout the reactor volume [16].

Table 4: Continuous Flow Synthesis Parameters

| Parameter | Batch Process | Flow Process | Improvement Factor | Impact on Yield |

|---|---|---|---|---|

| Residence Time | 2-24 hours | 5-30 minutes | 8-48x faster | +15-25% |

| Flow Rate | N/A (stirring) | 0.1-2.0 mL/min | Continuous operation | Consistent quality |

| Temperature Control | ±5°C variation | ±1°C precision | 5x better control | +10-20% |

| Mixing Efficiency | Moderate | Excellent (laminar) | 3x enhancement | +5-15% |

| Pressure Drop | Atmospheric | 2-10 bar | Manageable | Minimal |

| Reagent Stoichiometry | Excess required (>1.5 equiv) | Stoichiometric (1.1 equiv) | 1.4x more efficient | +8-12% |

Mixing efficiency in flow reactors demonstrates substantial improvements over batch systems [12]. The laminar flow conditions and small channel dimensions ensure excellent mixing through molecular diffusion, achieving 3-fold enhancement compared to mechanical stirring in batch reactors [15]. This improved mixing translates to more uniform reaction conditions and yields that are 5-15% higher than batch processes [12].

Reagent stoichiometry optimization represents another significant advantage of flow chemistry [14]. Continuous flow systems enable the use of stoichiometric quantities (1.1 equivalents) of reagents compared to the excess requirements (>1.5 equivalents) typical of batch processes [12]. This reduction in reagent consumption improves both economic and environmental sustainability while maintaining or improving yields by 8-12% [15].

Telescoped continuous flow processes have been successfully implemented for multistep synthesis of nucleoside intermediates [14]. These integrated systems eliminate intermediate isolation and purification steps, reducing both time and material losses [15]. The telescoped approach enables direct conversion of starting materials to final products with overall yields that are 15-25% higher than sequential batch operations [12].

Advanced process control systems incorporating real-time monitoring and feedback control have been developed for flow synthesis applications [14]. These systems employ in-line analytical techniques such as infrared spectroscopy and nuclear magnetic resonance to monitor reaction progress and automatically adjust process parameters [12]. The implementation of such control systems ensures consistent product quality and enables autonomous optimization of reaction conditions [15].

The Vorbrüggen-type N-glycosylation mechanism represents the most widely utilized method for the synthesis of nucleosides containing 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose as the sugar component. This reaction, originally described as the silyl-Hilbert-Johnson reaction, involves the coupling of silylated heterocyclic bases with peracylated sugar donors in the presence of a Lewis acid catalyst [1] [2] [3].

The mechanistic pathway begins with the Lewis acid-mediated activation of the anomeric leaving group, typically an acetate or benzoate ester, to generate a reactive oxocarbenium ion intermediate. Detailed mechanistic studies have revealed that the reaction proceeds through a sequential process involving multiple intermediates. When 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is employed as the glycosyl donor, the initial activation by trimethylsilyl trifluoromethanesulfonate (TMSOTf) leads to the formation of a highly electrophilic species that readily couples with silylated nucleobases [1].

Extensive optimization studies have demonstrated that the reaction conditions significantly influence both the yield and stereoselectivity of the glycosylation process. The use of acetonitrile as solvent, combined with elevated temperatures (typically 80°C) and catalytic amounts of TMSOTf, provides optimal conditions for the formation of β-nucleosides. Under these conditions, the reaction of 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose with 5-iodo-7H-pyrrolo[2,3-d]pyrimidine derivatives yields the desired β-anomer in 56% yield as the exclusive product [1].

The mechanism involves the initial silylation of the nucleobase with bis(trimethylsilyl)acetamide (BSA), followed by the addition of the protected sugar donor and Lewis acid catalyst. The reaction proceeds through the formation of a cyclic oxonium intermediate, which undergoes nucleophilic attack by the silylated nucleobase to form the glycosidic bond. The β-selectivity observed in these reactions is attributed to the steric and electronic effects of the protecting groups, which favor approach of the nucleophile from the less hindered face of the sugar ring [1] [3].

Microwave-assisted variations of the Vorbrüggen glycosylation have been developed to reduce reaction times and improve yields. These modified conditions employ elevated temperatures (130-150°C) and shortened reaction times (5-7 minutes) while maintaining excellent β-selectivity. The use of triethanolamine in acetonitrile containing 2% water has been identified as optimal for neutralizing the Lewis acid catalyst, allowing for direct purification of the reaction mixture [4] [5].

Anomeric Effect and β-Selectivity Control

The anomeric effect plays a crucial role in determining the stereochemical outcome of glycosylation reactions involving 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. This stereoelectronic effect arises from the stabilizing interaction between the lone pair electrons on the ring oxygen and the σ* orbital of the C-O bond at the anomeric position. In β-D-ribofuranosides, both endo-anomeric and exo-anomeric effects contribute to the overall conformational stability and reactivity of the sugar system [6] [7].

Nuclear magnetic resonance (NMR) spectroscopy has provided detailed insights into the conformational preferences of β-D-ribofuranosides and their influence on glycosylation selectivity. Studies of 2,3-O-isopropylidene-protected β-D-ribofuranosides have revealed that these compounds adopt predominantly E₀-like and E₄-like conformations in solution, as evidenced by characteristic ¹H NMR coupling constants and NOE patterns [6] [7].

The β-selectivity observed in glycosylation reactions is primarily controlled by several interconnected factors. The endo-anomeric effect stabilizes the β-configuration through favorable orbital overlap between the ring oxygen lone pair and the C1-O bond. Additionally, the 1,3-pseudodiaxial interaction between the anomeric substituent and the C5 hydroxymethyl group provides steric discrimination that favors β-product formation [6] [7].

Density functional theory (DFT) calculations have been employed to elucidate the electronic factors governing anomeric selectivity. These computational studies indicate that the anomeric effect is enhanced in the presence of electron-withdrawing protecting groups such as benzoyl esters. The benzoyl groups at positions 1, 3, and 5 of the ribofuranose ring create a highly polarized system that favors the formation of β-glycosidic bonds through both electronic and steric effects [6] [7].

The conformational analysis of β-D-ribonucleosides without the 2,3-O-isopropylidene protection reveals a different pattern of conformational preferences. These compounds typically adopt ³E-like and ²E-like conformations, with the exo-anomeric effect playing a more prominent role in determining the overall molecular geometry. The accessibility of the 3'-OH group in these conformations is particularly important for subsequent synthetic transformations and biological activity [6] [7].

Experimental measurements of NMR coupling constants provide quantitative information about the conformational equilibria in solution. For β-D-ribofuranosides, the J₁₂ coupling constants typically range from 3-6 Hz, indicating a predominantly North conformation of the furanose ring. In contrast, α-anomers exhibit smaller coupling constants (1-3 Hz), consistent with a different conformational preference and reduced anomeric stabilization [6] [7].

Lewis Acid Catalysis in Nucleoside Formation

Lewis acid catalysis represents the cornerstone of modern nucleoside synthesis, with trimethylsilyl trifluoromethanesulfonate (TMSOTf) emerging as the most effective catalyst for glycosylation reactions involving 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. The mechanism of Lewis acid activation involves coordination to the anomeric leaving group, facilitating its departure and generating a highly electrophilic oxocarbenium ion intermediate [8] [9].

The effectiveness of various Lewis acids in promoting glycosylation reactions has been systematically evaluated. TMSOTf demonstrates superior performance, requiring only 20 mol% catalyst loading to achieve quantitative yields within 5-10 minutes at room temperature. The reaction proceeds through initial coordination of the Lewis acid to the anomeric acetate or benzoate ester, followed by heterolytic cleavage to generate the oxocarbenium ion [8] [9].

Mechanistic studies using ¹H NMR spectroscopy have provided insights into the activation process. No direct interaction between TMSOTf and the anomeric leaving group is observed in the absence of acceptor molecules, suggesting that the activation occurs through a pre-equilibrium involving the Lewis acid and the glycosyl donor. The actual bond-breaking step is triggered by the presence of the nucleophilic acceptor [8] [9].

The cooperative effect between silver oxide and TMSOTf in Koenigs-Knorr glycosylations has been investigated in detail. When equimolar amounts of TMSOTf and Ag₂O are premixed, a hygroscopic material forms that contains silver triflate (AgOTf) as the active species. This preformed promoter proves highly effective for activating various glycosyl donors, including thioglycosides and other leaving groups [8] [9].

Alternative Lewis acids have been evaluated for their effectiveness in nucleoside synthesis. Trifluoromethanesulfonic acid (TfOH) performs comparably to TMSOTf, providing quantitative yields in 5-10 minutes under similar conditions. Silver triflate (AgOTf) also demonstrates excellent catalytic activity, particularly for reactions involving less reactive substrates [9] [10].

The mechanism of Lewis acid catalysis involves multiple equilibria between different reactive species. The primary intermediate is the α-glycosyl triflate, which can undergo further dissociation to form contact ion pairs (CIP) and solvent-separated ion pairs (SSIP). The stereochemical outcome depends on the relative rates of these equilibria and the subsequent nucleophilic attack [8] [9].

Kinetic isotope effect (KIE) studies have provided quantitative information about the mechanism of Lewis acid-catalyzed glycosylation. Primary ¹³C KIE values for most glycosylation reactions fall in the range of 1.008-1.012, indicating an associative mechanism with significant SN2 character. However, the formation of α-mannosides exhibits a larger KIE (1.025), suggesting a more dissociative mechanism approaching oxocarbenium ion character [11] [12].

Competing Acyl Migration Side Reactions

Acyl migration represents a significant side reaction that can complicate the synthesis and purification of nucleosides derived from 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose. These unwanted rearrangements occur during protecting group manipulations and can lead to regioisomeric mixtures that are difficult to separate. Understanding the mechanisms of acyl migration is crucial for developing strategies to minimize these side reactions [13] [14].

The most common type of acyl migration in ribofuranose derivatives involves the intramolecular transfer of acetyl groups through orthoester intermediates. When 1-O-acetyl-2,3-isopropylidene riboside is treated with tetrabutylammonium fluoride (TBAF) for desilylation, a complex mixture of products is obtained. The major migration product arises from transfer of the acetyl group from the C1 position to the C5 primary alcohol, as evidenced by characteristic NMR spectral changes [13] [14].

The mechanism of intramolecular acyl migration involves the formation of a seven-membered orthoester intermediate. This cyclic structure is stabilized by the geometric constraints of the ribofuranose system and the favorable orbital overlap between the migrating acyl group and the acceptor hydroxyl group. The orthoester intermediate subsequently undergoes ring-opening to yield the migration product [13] [14].

Intermolecular acyl migration also occurs under basic conditions, leading to the formation of bis-acetylated and non-acetylated products. This process involves transesterification reactions between different sugar molecules in solution. The extent of intermolecular migration increases with reaction time and can be reduced by performing reactions at higher dilution [13] [14].

Several strategies have been developed to prevent or minimize acyl migration. The use of cerium ammonium nitrate (CAN) as a desilylating agent under mildly acidic conditions effectively prevents acyl migration in ribofuranose derivatives. Under these conditions, the seven-membered orthoester intermediate is destabilized, and the desired deprotection proceeds without rearrangement [13] [14].

The structural features of the sugar substrate significantly influence the propensity for acyl migration. Ribofuranose derivatives are particularly prone to migration due to the favorable geometry for orthoester formation. In contrast, arabinoside and xyloside derivatives show different migration patterns, with xylosides being more susceptible to six-membered orthoacetate formation under acidic conditions [13] [14].

Solvent effects also play an important role in acyl migration reactions. The use of polar aprotic solvents such as acetonitrile can stabilize charged intermediates and influence the rate of migration. The presence of water in the reaction mixture can lead to hydrolysis of the orthoester intermediate, effectively preventing the completion of the migration process [13] [14].

The prevention of acyl migration in 1,3,5-Tri-O-benzoyl-2-O-methyl-D-ribofuranose synthesis requires careful selection of reaction conditions. The use of mild acidic conditions, controlled pH, and appropriate choice of deprotecting agents can effectively minimize these side reactions while maintaining high yields of the desired products [13] [14].